molecular formula C25H30N4O B8511932 2-Imidazolidinone,1-[2-[4-(2-methyl-3-phenyl-1h-indol-1-yl)-1-piperidinyl]ethyl]-

2-Imidazolidinone,1-[2-[4-(2-methyl-3-phenyl-1h-indol-1-yl)-1-piperidinyl]ethyl]-

Cat. No. B8511932
M. Wt: 402.5 g/mol
InChI Key: SACRIOCTOONINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393761

Procedure details

In a corresponding manner the following indole derivatives were prepared: 3-(4-Fluorophenyl)-1-[1-[2-(imidazolidin-2-on-1-yl)ethyl]-4-piperidyl]-5-trifluoromethyl-1H-indole 7b, mp 182°-186° C 1-[1-[2-(Imidazolidin-2-on-1-yl)ethyl]-4-piperidyl]-2-methyl-3-phenyl-1H-indole 7c, mp 179°-183° C.

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([C:17](F)(F)F)[CH:15]=3)[N:10]([CH:21]3[CH2:26][CH2:25][N:24]([CH2:27][CH2:28][N:29]4[CH2:33][CH2:32][NH:31][C:30]4=[O:34])[CH2:23][CH2:22]3)[CH:9]=2)=[CH:4][CH:3]=1.N1(CCN2CCC(N3C4C(=CC=CC=4)C(C4C=CC=CC=4)=C3C)CC2)CCN[C:36]1=O>>[CH3:36][C:9]1[N:10]([CH:21]2[CH2:26][CH2:25][N:24]([CH2:27][CH2:28][N:29]3[CH2:33][CH2:32][NH:31][C:30]3=[O:34])[CH2:23][CH2:22]2)[C:11]2[C:16]([C:8]=1[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=1)=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CN(C2=CC=C(C=C12)C(F)(F)F)C1CCN(CC1)CCN1C(NCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C(NCC1)=O)CCN1CCC(CC1)N1C(=C(C2=CC=CC=C12)C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C2=CC=C(C=C2C1C1=CC=C(C=C1)F)C)C1CCN(CC1)CCN1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.